molecular formula C10H9BrN4O2 B14912179 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine

Cat. No.: B14912179
M. Wt: 297.11 g/mol
InChI Key: SPTJQCTVKXCHSL-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromobenzyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Bromobenzylation: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.

Properties

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-4-nitropyrazol-3-amine

InChI

InChI=1S/C10H9BrN4O2/c11-8-3-1-2-7(4-8)6-14-10(12)9(5-13-14)15(16)17/h1-5H,6,12H2

InChI Key

SPTJQCTVKXCHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(C=N2)[N+](=O)[O-])N

Origin of Product

United States

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